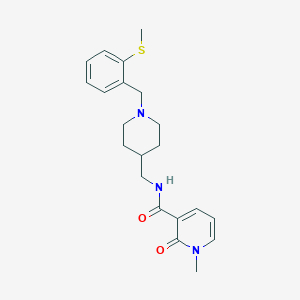
1-methyl-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C21H27N3O2S and its molecular weight is 385.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-methyl-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic organic molecule that has gained attention in medicinal chemistry due to its potential biological activities. This article examines its biological activity, mechanisms of action, and therapeutic applications, supported by research findings and data.
Chemical Structure and Properties
The chemical structure of the compound can be broken down into several key functional groups:
- Piperidine Ring : A six-membered ring containing nitrogen, contributing to the compound's ability to interact with biological targets.
- Methylthio Group : Enhances lipophilicity and may influence receptor interactions.
- Dihydropyridine Core : Known for its role in various biological activities, including calcium channel modulation.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as receptors and enzymes. The dihydropyridine moiety is known to modulate calcium channels, while the piperidine and methylthio groups facilitate binding to various proteins.
Interaction with Receptors
- Calcium Channels : The dihydropyridine structure suggests potential activity as a calcium channel blocker, which could be relevant in cardiovascular therapies.
- Neurotransmitter Receptors : The piperidine component may interact with neurotransmitter receptors (e.g., dopamine or serotonin receptors), influencing neurological functions.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Anticancer Activity
Studies have shown that similar compounds with dihydropyridine structures can inhibit cancer cell proliferation. The presence of the methylthio group may enhance this effect by improving cellular uptake.
Neuroprotective Effects
Preliminary studies suggest that the compound may have neuroprotective properties, potentially through modulation of neurotransmitter systems. This could be particularly beneficial in neurodegenerative diseases.
Data Table: Summary of Biological Activities
Case Studies
- Anticancer Study : In vitro studies demonstrated that the compound inhibited the growth of A549 lung cancer cells. The mechanism involved disruption of cell cycle progression and induction of apoptosis.
- Neuroprotection : A study on animal models showed that administration of the compound improved cognitive functions in models of Alzheimer's disease, suggesting its potential as a therapeutic agent.
- Cardiovascular Effects : Research indicated that compounds with similar structures could effectively lower blood pressure by blocking calcium channels, warranting further exploration of this compound in cardiovascular applications.
Propiedades
IUPAC Name |
1-methyl-N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2S/c1-23-11-5-7-18(21(23)26)20(25)22-14-16-9-12-24(13-10-16)15-17-6-3-4-8-19(17)27-2/h3-8,11,16H,9-10,12-15H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOSJOOWVBXSGKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCC2CCN(CC2)CC3=CC=CC=C3SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














